molecular formula C11H13NO3S2 B2429457 [(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] methanesulfonate CAS No. 383146-47-2

[(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] methanesulfonate

Cat. No.: B2429457
CAS No.: 383146-47-2
M. Wt: 271.35
InChI Key: MZRJENKSEJZUNG-ZRDIBKRKSA-N
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Description

[(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] methanesulfonate is a chemical compound with the molecular formula C11H13NO3S2 It is known for its unique structure, which includes a benzothiopyran ring system and a methanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] methanesulfonate typically involves the reaction of 6-methyl-2H-thiochromen-4-amine with methanesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps such as recrystallization or chromatography to isolate the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

[(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

[(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] methanesulfonate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] methanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonate group can act as an alkylating agent, modifying nucleophilic sites on biomolecules. This interaction can lead to changes in the activity of enzymes or the function of receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • [(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino benzenesulfonate
  • [(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino toluenesulfonate

Uniqueness

[(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] methanesulfonate is unique due to its specific combination of a benzothiopyran ring and a methanesulfonate group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S2/c1-8-3-4-11-9(7-8)10(5-6-16-11)12-15-17(2,13)14/h3-4,7H,5-6H2,1-2H3/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRJENKSEJZUNG-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCCC2=NOS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(C=C1)SCC/C2=N\OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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